Iron DOTA Sodium Salt
Description
Historical Context of Macrocyclic Ligand Development
The field of macrocyclic chemistry, which focuses on large ring-shaped molecules, has its origins in the early 20th century, with significant progress occurring in the 1960s. numberanalytics.com A pivotal moment in this field was the discovery of crown ethers, which demonstrated a remarkable ability to selectively bind with alkali and alkaline earth metals. numberanalytics.com This breakthrough, along with the later development of three-dimensional cryptands, revolutionized the understanding of host-guest chemistry. wikipedia.org Early work also recognized the potent ligating ability of naturally occurring macrocycles like porphyrins and phthalocyanines. wikipedia.org A key advancement was the use of metal ions as templates to guide the formation of the macrocyclic ring, a method that proved crucial in synthesizing new and complex structures. wikipedia.org These developments laid the groundwork for the design of highly selective and stable ligands for a wide range of metal ions.
Significance of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) in Coordination Science
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a prominent macrocyclic polyaminocarboxylate chelator. wikipedia.org Its structure consists of a twelve-membered tetraaza ring (a cyclen) with four appended carboxylate arms. wikipedia.org This arrangement allows DOTA to act as a highly effective chelating agent for a variety of metal ions, particularly trivalent lanthanides and other metals. wikipedia.orgwsu.edu The significance of DOTA in coordination science stems from the exceptional stability of the complexes it forms. d-nb.info This stability is attributed to the "macrocyclic effect," where the pre-organized structure of the ligand leads to a more favorable binding energy compared to its acyclic counterparts. wikipedia.org For most transition metals, DOTA functions as a hexadentate ligand, binding through its four nitrogen atoms and two carboxylate groups. wikipedia.org However, in the case of the iron complex, [Fe(DOTA)]-, the ligand is heptadentate. wikipedia.org DOTA and its derivatives are widely used in various scientific applications due to their ability to form stable and inert metal complexes. nih.govchemicalbook.com
Overview of Iron Complexes in Advanced Chemical Research
Iron complexes play a crucial role in a wide array of advanced chemical research areas. wisdomlib.org Their versatility stems from iron's variable oxidation states, which allows it to participate in diverse chemical transformations. mdpi.com In organic synthesis, iron complexes are increasingly utilized as catalysts for a range of reactions, including oxidation, C-C bond formation, and hydrogenation. mdpi.commdpi.com The use of iron is particularly attractive due to its natural abundance, low cost, and biocompatibility, offering a more sustainable alternative to catalysts based on noble metals. mdpi.com In the field of materials science, iron complexes are integral to the development of functional materials such as electrocatalysts for energy conversion and storage. mdpi.com Furthermore, iron complexes are fundamental in bioinorganic chemistry, where they serve as models for understanding the function of iron-containing proteins and enzymes. researchgate.net
Scope and Research Significance of Iron DOTA Sodium Salt in Chemical Systems
This compound is a specific chemical compound that combines the robust chelating properties of DOTA with the versatile chemistry of iron. Its research significance lies in its potential as a highly stable and water-soluble source of iron(III) ions. The DOTA ligand encapsulates the iron ion, forming a kinetically inert complex that prevents the metal from readily participating in unwanted side reactions. This stability is crucial for applications where precise control over iron's reactivity is required. Research into this compound explores its fundamental chemical properties, its synthesis and characterization, and its potential applications in areas such as catalysis and as a model system in bioinorganic chemistry.
Chemical Profile of this compound
The distinct chemical and structural characteristics of this compound underpin its utility in various research contexts.
Nomenclature and Chemical Identifiers
Systematic Name: Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate nih.gov
Common Synonyms: this compound, Sodium (TPS-7-2-134542)-[1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-N1,N4,N7,N10,O1,O4,O7]ferrate(1-) Pentahydrate scbt.com
CAS Number: 149819-85-2 nih.govscbt.com
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₄FeN₄NaO₈ nih.govscbt.com |
| Molecular Weight | 479.22 g/mol nih.govscbt.com |
| Appearance | Not explicitly stated in the provided search results. |
| Solubility | The anionic nature of the [Fe(EDTA)]⁻ complex suggests high water solubility. wikipedia.org |
| Stability | DOTA forms highly stable and inert complexes with metal ions. d-nb.info |
Synthesis and Characterization
The preparation and verification of this compound involve specific chemical reactions and analytical techniques.
General Synthetic Routes for DOTA-Metal Complexes
The synthesis of DOTA-metal complexes typically involves the reaction of the DOTA ligand with a suitable metal salt in an aqueous solution. The reaction conditions, such as pH and temperature, are often optimized to ensure efficient complexation. For instance, the formation of actinium-DOTA complexes requires heating to 80°C at a pH of 6. publish.csiro.au In some cases, milder temperatures (37°C) can be used, but this often necessitates longer reaction times and higher chelator concentrations. publish.csiro.au The synthesis of the DOTA ligand itself can be achieved through various organic chemistry routes, for example, from cyclen and chloroacetic acid. wikipedia.org
Spectroscopic and Analytical Characterization Methods
A variety of spectroscopic and analytical techniques are employed to confirm the formation and purity of DOTA-metal complexes. High-performance liquid chromatography (HPLC) is a common method used to separate the complex from unreacted starting materials and byproducts. nih.gov Mass spectrometry can be used to confirm the molecular weight of the complex. While not explicitly detailed for this compound in the provided results, techniques such as X-ray crystallography are often used to determine the precise three-dimensional structure of related metal-DOTA complexes. publish.csiro.au
Coordination Chemistry and Structural Analysis
The interaction between the DOTA ligand and the iron ion is central to the compound's properties.
Coordination Environment of the Iron Center
In the [Fe(DOTA)]⁻ complex, the iron(III) ion is coordinated by the DOTA ligand in a heptadentate fashion. wikipedia.org This means that seven of the ligand's donor atoms—four nitrogen atoms and three carboxylate oxygen atoms—are directly bonded to the iron center. This coordination geometry is a key feature of the complex, contributing to its high stability. For most other transition metals, DOTA acts as a hexadentate ligand, binding through the four nitrogen and two carboxylate groups to form an octahedral complex. wikipedia.org
Structural Features of the DOTA Ligand in the Complex
Upon complexation with a metal ion, the DOTA ligand wraps around the central metal, creating a cage-like structure. The four nitrogen atoms of the cyclen ring and the oxygen atoms of the carboxylate arms create a coordination pocket that securely holds the metal ion. This pre-organized structure of the DOTA ligand is a primary reason for the high thermodynamic stability and kinetic inertness of its metal complexes. wikipedia.orgd-nb.info
Applications in Chemical Research
The unique properties of this compound make it a valuable tool in several areas of chemical research.
Role in Catalysis
While specific catalytic applications of this compound were not detailed in the search results, iron complexes, in general, are widely used as catalysts. mdpi.commdpi.com The stable yet reactive nature of iron complexes allows them to facilitate a variety of organic transformations. nih.gov The DOTA ligand can serve to stabilize the iron catalyst, potentially influencing its selectivity and reactivity in catalytic cycles. The robust nature of the Fe-DOTA complex could be advantageous in maintaining the integrity of the catalyst under harsh reaction conditions.
Utility in Bioinorganic Chemistry and as a Model Compound
This compound can serve as a valuable model compound in bioinorganic chemistry. The study of such well-defined, stable iron complexes helps to elucidate the fundamental principles of iron coordination chemistry, which is essential for understanding the function of more complex biological systems containing iron, such as heme proteins. researchgate.net The high stability of the Fe-DOTA complex allows researchers to study the properties of a heptacoordinate iron center in an aqueous environment, providing insights into the factors that govern the reactivity of iron in biological contexts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSERXVJCTXJB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FeN4NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857875 | |
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149819-85-2 | |
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of the DOTA Ligand and its Derivatives
The DOTA ligand is derived from the 12-membered tetraaza macrocycle known as cyclen. wikipedia.org The synthesis of DOTA and its derivatives is a cornerstone of creating stable chelators for various metal ions.
The synthesis of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) is the foundational step. Several methods exist, with the Richman-Atkins and Weisman-Reed procedures being prominent. lew.ro
The Richman-Atkins synthesis is a widely used, multi-step method that employs a protection-deprotection strategy. lew.roresearchgate.net A key step involves the reaction between a preformed salt of a tritosylamide and sulfonate esters in N,N-Dimethylformamide (DMF). lew.ro This approach relies on the use of 4-methylbenzenesulfonyl (tosyl) protecting groups, which are believed to pre-organize the precursor components, thus favoring the intramolecular cyclization. researchgate.netclemson.edu The final deprotection step to remove the tosyl groups is harsh, requiring treatment with strong acid, such as 97% sulfuric acid. lew.ro Despite the severe conditions, this method can produce cyclen in high yields, sometimes exceeding 60%, provided the starting materials are pure and dry. lew.ro
| Method | Key Features | Advantages | Disadvantages |
| Richman-Atkins | Multi-step protection-deprotection using tosyl groups. lew.ro Cyclization in DMF followed by harsh acid deprotection. lew.ro | High yield (>60%). lew.ro Reliable and widely used. orgsyn.org | Requires severe deprotection conditions (97% H₂SO₄). lew.ro Labor-intensive. orgsyn.org |
| Weisman and Reed | Two-step synthesis from triethylenetetramine (B94423) and dithiooxamide. lew.ro Key step is a double reductive ring expansion with DIBAL-H. lew.ro | Short and efficient (approx. 57% overall yield). lew.ro High purity product. lew.ro | Requires expensive starting materials and reagents (DIBAL-H). lew.ro Produces toxic hydrogen sulfide. orgsyn.org |
Once cyclen is obtained, the four secondary amine groups are functionalized with carboxylate arms to form DOTA. The original and still-utilized method, first reported in 1976, involves the alkylation of cyclen with bromoacetic acid in an aqueous solution. wikipedia.orggoogle.com The reaction is typically carried out under basic conditions (pH > 10) to deprotonate the amine groups, facilitating their nucleophilic attack on the bromoacetic acid. google.com Acetonitrile is also a suitable solvent for this tetra-N-alkylation, as it aids in proton transfer, and heating the reaction can lead to purer products more quickly. asianpubs.org
To manage reactivity and improve solubility during subsequent steps, the carboxylate groups are often protected as esters, for example, tert-butyl esters. mdpi.comnih.gov This involves reacting cyclen with tert-butyl bromoacetate (B1195939). nih.govuni-mainz.de The tert-butyl protecting groups can later be removed under acidic conditions. nih.gov
For applications that require attaching the chelator to other molecules, such as peptides or antibodies, bifunctional DOTA ligands are synthesized. acs.orgacs.org These molecules possess the DOTA chelating structure and a reactive functional group for conjugation. nih.gov
A common strategy involves a regioselective alkylation of cyclen. open.ac.uk For instance, reacting cyclen with one equivalent of a specially designed bromoacetate ester that contains a functional group, and three equivalents of a standard protected bromoacetate (like tert-butyl bromoacetate), yields a DOTA derivative with a single point of attachment. nih.gov Functional groups incorporated this way include carbonyls, alkynes for "click" chemistry, or isothiocyanates for reaction with amines on biomolecules. nih.govacs.org This allows for the site-specific labeling of complex, polyfunctional biomolecules. nih.govrsc.org These bifunctional chelators are crucial for developing targeted radiopharmaceuticals and other molecular probes. acs.orgrsc.org
| Bifunctional Ligand Type | Reactive Group | Conjugation Chemistry | Reference |
| Carbonyl-DOTA | Ketone | Oxime Ligation | nih.gov |
| Alkyne-DOTA | Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | nih.govrsc.org |
| Isothiocyanate-DOTA | Isothiocyanate (-NCS) | Reaction with primary amines (e.g., on antibodies) | acs.org |
| Azide-DOTA | Azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | rsc.org |
Functionalization of the Macrocycle with Carboxylate Arms
Synthesis of Iron DOTA Coordination Compounds
The final stages involve the complexation of the DOTA ligand with iron and the formation of its corresponding sodium salt.
The synthesis of the Fe(III)-DOTA complex involves the reaction of the DOTA ligand with a suitable iron(III) salt, such as ferric chloride (FeCl₃). researchgate.netsemanticscholar.org The chelation process is typically performed in an aqueous solution. The reaction involves the coordination of the iron atom to the nitrogen and oxygen donor atoms of the DOTA ligand. osti.gov The resulting Fe(III)-DOTA complex is a highly stable, high-spin (S = 5/2) compound. osti.gov In the [Fe(DOTA)]⁻ complex, the iron is heptadentate, meaning it is bound by seven donor atoms from the ligand: the four nitrogen atoms of the macrocycle and three of the four carboxylate oxygens. wikipedia.orgosti.gov One carboxylate arm remains uncoordinated to the iron center. osti.gov
The formation of the sodium salt, Na[Fe(DOTA)], is achieved during the complexation reaction by using a sodium base to adjust the pH, or by subsequent purification and crystallization steps. osti.govacs.org The synthesis and characterization of Na[Fe(DOTA)] have been described, including its isolation as a hydrated crystalline solid. osti.govacs.org X-ray single-crystal analysis has been performed on Na[Fe(DOTA)]·5H₂O, confirming the heptadentate coordination of the iron(III) ion and revealing that none of the water molecules are directly coordinated to the iron atom. osti.gov
Controlled Synthesis for Specific Iron Oxidation States (e.g., Fe(II), Fe(III))
The synthesis of Iron DOTA sodium salt can be tailored to yield complexes with iron in either the +2 (Fe(II)) or +3 (Fe(III)) oxidation state. The control over the final oxidation state of the iron center is crucial and is determined by the selection of starting materials and reaction conditions.
For the synthesis of Fe(III)-DOTA, a common method involves the reaction of an iron(III) salt with the DOTA ligand. researchgate.netacs.org Typically, iron(III) chloride (FeCl₃) is used as the iron source. The reaction is generally performed in an aqueous solution where the DOTA ligand, often in its tetra-acid form, is dissolved. A base, such as sodium hydroxide (B78521), is added to deprotonate the carboxylic acid groups of DOTA, facilitating the chelation of the Fe³⁺ ion. google.com The stoichiometry between the iron salt and the chelating agent is critical for high-yield formation of the complex. google.com
Alternatively, Fe(III)-DOTA complexes can be synthesized by reacting the sodium salt of DOTA with a ferric salt of a mineral acid in an aqueous solution. google.com The resulting Fe(III)-DOTA sodium salt can then be isolated. Another approach involves the reaction of freshly precipitated iron hydroxide with the DOTA ligand in its acidic form. google.com
The synthesis of Fe(II)-DOTA complexes requires starting with an iron(II) salt, such as iron(II) chloride tetrahydrate. uni-bayreuth.de To prevent the oxidation of Fe(II) to Fe(III) by atmospheric oxygen during the reaction, the synthesis must be carried out under an inert atmosphere (e.g., argon or nitrogen). The use of reducing agents, such as ascorbate (B8700270), can also be employed to either maintain the iron in the +2 state or to reduce any Fe(III) impurities present in the reaction mixture. mdpi.com The pH of the reaction medium is also a critical parameter, as the stability of the Fe(II) and Fe(III) complexes can vary with pH.
The choice of solvent can also influence the reaction. While aqueous solutions are common, mixed solvent systems, such as water-ethanol mixtures, have been shown to affect the formation rates and thermodynamics of metal-DOTA complexes. nih.gov
| Parameter | Fe(III)-DOTA Synthesis | Fe(II)-DOTA Synthesis |
| Iron Precursor | Iron(III) salts (e.g., FeCl₃) researchgate.netgoogle.com | Iron(II) salts (e.g., FeCl₂·4H₂O) uni-bayreuth.de |
| Ligand Form | DOTA (acid form) or Sodium Salt of DOTA google.com | DOTA (acid form) or its salt |
| Key Reaction Condition | Stoichiometric control of reactants google.com | Inert atmosphere to prevent oxidation uni-bayreuth.de |
| pH Control | Base addition to facilitate chelation | pH adjustment to optimize Fe(II) complex stability |
| Redox Control | Not typically required | Use of reducing agents (e.g., ascorbate) to prevent Fe(III) formation mdpi.com |
Purification and Isolation Techniques for this compound
Following the synthesis, a multi-step purification process is essential to isolate the this compound in high purity, removing unreacted precursors, by-products, and other inorganic salts. The specific techniques employed depend on the impurities present.
Crystallization is a primary method for purifying DOTA and its metal complexes. google.com For the sodium salt, crystallization can be induced from a water-ethanol mixture. google.com The process often involves dissolving the crude product in water and then adding ethanol (B145695) to precipitate the desired complex, leaving more soluble impurities like sodium chloride in the solution. google.com The pH of the solution is a critical factor during crystallization, as it affects the solubility of the product and the removal of ions like sodium. google.com
Ion-exchange chromatography is frequently used to remove inorganic salt impurities. google.com Cation exchange resins can be employed to capture and remove excess sodium ions, while anion exchangers can remove counter-ions like chloride. nih.gov This technique is particularly effective for achieving low levels of ionic impurities.
Nanofiltration has been proposed as a method for removing inorganic salts, such as sodium chloride, from crude DOTA reaction mixtures. google.comgoogle.com This membrane-based separation technique can effectively reduce the sodium content prior to final purification steps like crystallization.
Size-Exclusion Chromatography (SEC) is another valuable technique for purification, especially for removing excess reactants or small molecule impurities. nih.gov The product is passed through a column with a porous gel, and molecules are separated based on their size. This method is also useful for removing salts and ensuring a pure final product. nih.gov
The final isolated this compound is typically a solid, which can be obtained by lyophilization (freeze-drying) or vacuum drying after purification to remove all traces of solvent. google.comnih.gov
The purity of the final product is confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry, and elemental analysis to verify the composition and structure of the complex. nih.govusu.edu
| Purification Technique | Principle | Target Impurities | Reference |
| Crystallization | Differential solubility in a solvent/anti-solvent system (e.g., water/ethanol). | Unreacted starting materials, inorganic salts (e.g., NaCl). | google.comgoogle.comgoogle.com |
| Ion-Exchange Chromatography | Separation based on charge; ions are reversibly bound to a solid support. | Excess metal ions (e.g., Na⁺), counter-ions (e.g., Cl⁻). | google.comnih.gov |
| Nanofiltration | Pressure-driven membrane separation based on size and charge. | Inorganic salts (e.g., NaCl). | google.comgoogle.com |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Excess reactants, small molecule by-products, salts. | nih.gov |
| Lyophilization/Vacuum Drying | Removal of solvent from a frozen or liquid state under vacuum. | Residual solvents (water, ethanol). | google.comnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Iron DOTA Coordination Environments
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement in a crystalline solid. uhu-ciqso.eswikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density and, consequently, the atomic positions can be constructed. wikipedia.org This method is crucial for determining the exact coordination geometry, bond lengths, and bond angles within the Iron DOTA sodium salt complex.
Determination of Coordination Geometry and Number
The coordination number and geometry describe the number of ligand atoms directly bonded to the central metal ion and their spatial arrangement. wikipedia.org In the case of the iron(III) DOTA complex, [Fe(DOTA)]⁻, the iron ion is typically heptadentate, meaning it is bonded to seven donor atoms from the DOTA ligand. wikipedia.org This coordination involves the four nitrogen atoms of the macrocyclic ring and three of the four carboxylate oxygen atoms. acs.org This is in contrast to many lanthanide-DOTA complexes where the ligand is octadentate, coordinating through all four nitrogen and all four carboxylate groups, often with an additional water molecule to achieve a coordination number of nine. wikipedia.org For most other transition metals, DOTA acts as a hexadentate ligand, resulting in an octahedral coordination geometry with two uncoordinated carboxylate arms. wikipedia.org
The coordination geometry of the Fe(II)-DOTA complex can be different. For instance, a derivative, Fe(II)DOTA-4AmC²⁻, has been shown to be 8-coordinate. acs.org This highlights that the oxidation state of the iron and modifications to the DOTA ligand can influence the resulting coordination environment.
The resulting geometry for the heptadentate [Fe(DOTA)]⁻ complex is often a capped trigonal prismatic or a capped square antiprismatic arrangement. The specific geometry is determined by the arrangement of the donor atoms around the central iron ion.
Analysis of Metal-Ligand Bond Lengths and Angles
The precise measurement of the distances between the iron center and the coordinating nitrogen and oxygen atoms (metal-ligand bond lengths) and the angles between these bonds provides critical information about the nature and strength of the coordination bonds. researchgate.netchalmers.se In iron(III) DOTA complexes, one of the carboxylate arms is typically uncoordinated. acs.orgacs.org
The bond angles within the coordination sphere deviate from idealized geometries due to the constraints imposed by the macrocyclic ligand. Analysis of these angles is essential for a complete description of the coordination polyhedron.
| Bond Type | Complex | Bond Length (Å) | Reference |
| Fe-N | Fe(II)-DOTAm-F12 | 2.33 - 2.43 | acs.org |
| Fe-N(pyrrole) | Ferrous Nitrosylleghemoglobin | 2.02 | nih.gov |
| Fe-N(imidazole) | Ferrous Nitrosylleghemoglobin | 1.98 | nih.gov |
| Fe-N(NO) | Ferrous Nitrosylleghemoglobin | 1.77 | nih.gov |
| Fe-N(p) | Ferric Nitrosylleghemoglobin | 2.00 | nih.gov |
| Fe-N(ε) | Ferric Nitrosylleghemoglobin | 1.89 | nih.gov |
| Fe-N(NO) | Ferric Nitrosylleghemoglobin | 1.68 | nih.gov |
This table presents a selection of Fe-N bond lengths from various iron complexes to illustrate the typical range of these values. Data for the specific this compound was not available in the search results.
Conformational Analysis of the DOTA Macrocycle and Acetate (B1210297) Arms within the Complex
The DOTA macrocycle is flexible and can adopt different conformations upon complexation with a metal ion. The four ethylene (B1197577) bridges of the cyclen ring can adopt either a δ or λ gauche conformation, and the four acetate arms can arrange in opposite helical arrangements (Δ and Λ). acs.orgnih.gov This can lead to the formation of different diastereomeric pairs of enantiomers in solution. acs.orgnih.gov The two main isomers are often described as having a square antiprismatic (SAP) or a twisted square antiprismatic (TSAP) coordination geometry. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
While X-ray diffraction provides a detailed picture of the solid-state structure, NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound in solution. acs.orgacs.orgcore.ac.uk
Variable-Temperature NMR Studies for Dynamic Processes and Isomerization
DOTA complexes in solution are often dynamic, undergoing conformational changes and isomerization processes. acs.orgcore.ac.uk Variable-temperature NMR studies are particularly useful for investigating these dynamic equilibria. core.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to different conformational exchange processes. acs.orgnih.gov
For DOTA complexes, two primary dynamic processes are the inversion of the macrocyclic ring and the rotation of the acetate arms. rsc.org These processes can lead to the interconversion between different isomers. At low temperatures, these processes may be slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature increases, the rate of exchange increases, leading to broadening of the NMR signals and eventual coalescence into a single averaged signal at higher temperatures. researchgate.net The analysis of these temperature-dependent spectral changes allows for the determination of the activation parameters (enthalpy and entropy of activation) for the isomerization processes. acs.org For some lanthanide-DOTA complexes, a two-isomer equilibrium is observed, and the ratio of these isomers can be temperature-dependent. acs.org
Paramagnetic NMR for Iron Complexes
The iron(III) center in this compound is paramagnetic, which has a profound effect on the NMR spectrum. osti.gov The unpaired electrons of the iron(III) ion cause large shifts in the NMR signals of the ligand protons, known as hyperfine shifts. rsc.org These shifts are composed of two contributions: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moments. rsc.org
While these paramagnetic effects can lead to significant line broadening, which can sometimes make spectra difficult to interpret, they also provide valuable structural information. osti.gov The magnitude and direction of the paramagnetic shifts are highly sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center. Therefore, the analysis of paramagnetic NMR spectra can provide detailed insights into the solution-state structure of the complex. rsc.org The interpretation of these spectra is often aided by theoretical calculations. osti.gov
Vibrational Spectroscopy (Infrared and Raman) for Ligand and Complex Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural features of the DOTA ligand and observing the changes that occur upon complexation with an iron(III) ion. These techniques probe the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and their geometric arrangement.
In the free DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand, IR and Raman spectra are dominated by vibrations associated with the carboxylic acid groups (-COOH) and the cyclen backbone. Key vibrations include the C=O stretching of the carboxylic acid, the C-O stretching, and O-H bending modes. The spectrum is also characterized by C-H and C-N stretching and bending vibrations from the macrocyclic ring.
Upon chelation with Fe(III) to form the Iron DOTA complex, significant and predictable changes occur in the vibrational spectra. The most notable change is the shift in the carboxylate group vibrations. The deprotonation of the carboxylic acid groups to form carboxylates (COO⁻) that coordinate to the iron center leads to the disappearance of the broad O-H bands. Concurrently, the C=O stretching vibration is replaced by two distinct stretches: an asymmetric (νₐsym) and a symmetric (νₛym) carboxylate stretch. The positions of these bands are sensitive to the nature of the metal-carboxylate interaction.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Characteristic peaks for the DOTA macrocycle can be monitored, with studies on related DOTA complexes showing distinct bands. For instance, Raman spectra of DOTA have shown characteristic peaks around 403 cm⁻¹ and in the 600-1000 cm⁻¹ range. nih.gov Upon complexation, shifts in the C-O-C stretching vibrations and other ring modes confirm the coordination of the ligand to the metal center. nih.gov Fourier Transform-Infrared (FT-IR) spectroscopy can readily confirm the presence of functional groups and chemical bonds of coating materials on nanoparticles, with bands assigned to the vibration of ions in the crystal lattice reporting on the composition. mdpi.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Free Ligand) | Typical Frequency Range (cm⁻¹) (Fe-DOTA Complex) | Spectroscopic Technique |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent | IR |
| C=O Stretch (Carboxylic Acid) | ~1740-1700 | Absent | IR |
| COO⁻ Asymmetric Stretch | N/A | ~1630-1550 | IR |
| COO⁻ Symmetric Stretch | N/A | ~1450-1360 | IR |
| DOTA Ring Modes | ~600-1000 | Shifts observed | Raman |
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
⁵⁷Fe Mössbauer spectroscopy is a highly specific nuclear technique that provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus in a sample. uni-bayreuth.de This method is particularly useful for distinguishing between different iron valence states (e.g., Fe²⁺, Fe³⁺) and spin configurations (high-spin vs. low-spin). mdpi.com
The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₙ).
Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the iron nucleus. Since the s-electron density is different for different oxidation states, the isomer shift is a reliable indicator of the iron's valence. For this compound, the iron is expected to be in the +3 oxidation state. High-spin iron(III) complexes with oxygen and nitrogen donor ligands typically exhibit isomer shifts in the range of +0.3 to +0.6 mm/s (relative to α-iron at room temperature). Studies of other high-oxidation-state iron compounds show a clear correlation between the isomer shift and the oxidation state, with more negative shifts corresponding to higher oxidation states like Fe(V) or Fe(VII). nih.gov
Quadrupole Splitting (ΔEₙ): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) created by the surrounding ligands. A non-zero ΔEₙ indicates a distorted coordination geometry around the iron atom. For a high-spin Fe(III) complex (d⁵ configuration), the electron distribution is spherically symmetric (one electron in each d-orbital). Therefore, any observed quadrupole splitting is primarily due to the asymmetry of the ligand field (lattice contribution). The DOTA ligand enforces a specific, often distorted, coordination geometry on the iron center, which would be expected to produce a significant quadrupole splitting.
The analysis of these parameters for this compound would definitively confirm the presence of high-spin Fe(III), consistent with its expected electronic structure.
| Parameter | Typical Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.3 to +0.6 | Confirms Fe(III) oxidation state. |
| Quadrupole Splitting (ΔEₙ) | Variable (Non-zero) | Indicates an asymmetric ligand environment and distorted coordination geometry. |
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. rsc.org For transition metal complexes like this compound, UV-Vis spectra provide valuable information about electronic structure and can be used to monitor the formation of the complex in solution.
The electronic spectrum of high-spin Fe(III) complexes is typically characterized by two main types of transitions:
d-d Transitions: These transitions involve the excitation of an electron from one d-orbital to another. For high-spin Fe(III) (a d⁵ configuration), all d-d transitions are both Laporte (symmetry) forbidden and spin-forbidden. Consequently, they are extremely weak, with very low molar absorptivity (ε), and are often obscured by more intense bands. libretexts.org
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and dominate the spectrum of Fe(III) complexes. For Iron DOTA, which involves an electron-rich ligand (carboxylate groups) and an oxidizing metal center, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. libretexts.org These transitions involve the excitation of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the iron center. Fe(III)-carboxylate and Fe(III)-amine complexes typically show strong LMCT absorptions in the UV or near-UV region. For example, the Fe(OH)²⁺ species exhibits maximum absorbance around 300 nm, extending to 400 nm. researchgate.net
The formation of the Iron DOTA complex can be readily monitored by UV-Vis spectroscopy. Titrating a solution of the DOTA ligand with an iron(III) salt and recording the spectra would show the appearance and growth of the characteristic LMCT bands, confirming the chelation process. The stability of the complex under different conditions (e.g., varying pH) can also be assessed by observing changes in the absorption spectrum. nih.gov
| Transition Type | Expected Wavelength Region (nm) | Relative Intensity | Origin |
|---|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 | High (Strongly Absorbing) | Electron transfer from ligand orbitals to Fe(III) d-orbitals. |
| d-d Transitions | Visible Region (>400) | Very Low (Weakly Absorbing) | Spin-forbidden transitions between Fe(III) d-orbitals. |
Mass Spectrometry for Molecular Integrity and Purity
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight, and thus the identity, integrity, and purity of a synthesized compound. For a coordination complex like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS is well-suited for analyzing charged, non-volatile species in solution.
In a typical ESI-MS experiment, a solution of this compound would be analyzed to detect the ionic species present. The primary target would be the iron-containing anion, [Fe(C₁₆H₂₄N₄O₈)]⁻, which represents the iron(III) center chelated by the fully deprotonated DOTA ligand. The instrument measures the mass-to-charge ratio (m/z) of the ions. For the target anion with a charge of -1, the m/z value directly corresponds to its molecular mass.
The analysis would involve comparing the experimentally observed m/z value to the theoretical (calculated) mass of the [Fe(DOTA)]⁻ anion. A close match provides strong evidence for the successful formation and structural integrity of the complex. The high resolution of modern mass spectrometers allows for the determination of the isotopic pattern of the ion, which must match the theoretical pattern based on the natural abundance of isotopes for C, H, N, O, and Fe. The presence of peaks corresponding to impurities or fragmentation products can also be identified, providing a measure of the sample's purity. This technique is widely used for the characterization of DOTA conjugates and other metal-chelating molecules. scholaris.caresearchgate.netnih.gov
| Ionic Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z (z = -1) |
|---|---|---|---|
| [Fe(DOTA)]⁻ | [C₁₆H₂₄⁵⁶FeN₄O₈]⁻ | 478.0917 | 478.09 |
Note: The theoretical mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁵⁶Fe).
Coordination Chemistry and Electronic Structure of Iron Dota Complexes
Nature of Iron-DOTA Bonding Interactions
The bond between the iron cation and the DOTA ligand is a sophisticated blend of ionic and covalent characteristics, crucial for the exceptional stability of the resulting complex.
Covalent and Electrostatic Contributions
The interaction between the iron ion and the donor atoms of the DOTA ligand is predominantly electrostatic in nature. semanticscholar.orgresearchgate.net This is largely due to the attraction between the positively charged iron cation (Fe²⁺ or Fe³⁺) and the negatively charged carboxylate oxygen atoms of the DOTA ligand. semanticscholar.org Theoretical studies on analogous metal-DOTA complexes, such as those with actinides, confirm that the bonding is mainly electrostatic, with the metal ion maintaining a high positive charge. semanticscholar.orgresearchgate.net
Donor Atom Preferences (Nitrogen vs. Oxygen)
The DOTA ligand presents two types of donor atoms for coordination: the four nitrogen atoms of the macrocyclic ring and the four oxygen atoms from the carboxylate pendant arms. semanticscholar.org The preference of the iron ion for these donor atoms is dictated by the Hard and Soft Acids and Bases (HSAB) principle.
Iron(III), with its high charge density, is considered a hard acid and thus shows a strong preference for hard donor atoms like the carboxylate oxygens. longdom.org Iron(II) is a borderline acid with a softer character than Fe(III), but it still forms stable bonds with both nitrogen and oxygen donors. longdom.org In the context of DOTA complexes, both Fe(II) and Fe(III) coordinate to all eight donor atoms—four nitrogen and four oxygen atoms—to achieve a stable, high coordination number. uni-muenchen.denih.gov The anionic character of the carboxylate oxygens leads to stronger electrostatic interactions compared to the neutral nitrogen atoms. semanticscholar.org Theoretical analyses of similar metal complexes show that the bond between the metal and the carboxylate oxygen has a higher degree of covalent character and is generally stronger than the bond to the macrocyclic nitrogen atoms. semanticscholar.orggrafiati.com
Coordination Stereochemistry and Isomerism
The constrained, pre-organized structure of the DOTA ligand gives rise to specific coordination geometries and isomeric forms upon complexation with a metal ion.
Discussion of Enantiomeric and Diastereoisomeric Forms
The chelation of iron by DOTA results in chiral complexes. The stereochemistry is defined by two main elements: the conformation of the 12-membered cyclen ring (described as δδδδ or λλλλ) and the helical arrangement of the four acetate (B1210297) pendant arms (denoted as Δ or Λ). semanticscholar.org The combination of these elements leads to the formation of diastereomers.
Two primary diastereomeric forms are observed in DOTA complexes: the Square Antiprism (SAP) and the Twisted Square Antiprism (TSAP). semanticscholar.org
SAP (or M) isomer : In this form, the plane of the four nitrogen atoms is more parallel to the plane of the four oxygen atoms. This isomer is typically favored by smaller metal ions.
TSAP (or m) isomer : Here, the plane of the oxygen atoms is twisted relative to the nitrogen plane. This conformation is generally preferred by larger metal ions. semanticscholar.org
These diastereomers can exist as enantiomeric pairs (e.g., Δ(δδδδ) and Λ(λλλλ)), which are non-superimposable mirror images. semanticscholar.org In solution, there is often an equilibrium between the SAP and TSAP isomers, the ratio of which is influenced by factors such as temperature and the specific metal ion.
Influence of Metal Ion Size and Electronic Configuration on Coordination Number
The coordination number and geometry of a metal in a DOTA complex are highly dependent on the metal's ionic radius and electronic configuration. semanticscholar.org The DOTA ligand is flexible enough to accommodate a range of metal ion sizes, typically resulting in coordination numbers of 8 or 9 (with an additional water molecule).
For iron, both Fe²⁺ and Fe³⁺ typically exhibit an eight-coordinate geometry within the DOTA ligand, being bound by the four nitrogen and four oxygen atoms. uni-muenchen.de The ionic radii of high-spin Fe²⁺ (approx. 0.78 Å) and high-spin Fe³⁺ (approx. 0.645 Å) are well-suited for the cavity of the DOTA macrocycle. Studies on various metal-DOTA complexes have shown a clear trend: larger ions favor the TSAP geometry, while smaller ions prefer the SAP geometry. semanticscholar.org Given the size of the iron ions, an equilibrium between both isomeric forms is expected, with the specific preference also being influenced by the electronic configuration and resulting ligand field stabilization energy. The d-electron configuration of iron influences the preferred geometry to maximize this stabilization energy, which can subtly affect bond lengths and angles within the chosen isomeric form. longdom.org
| Property | Fe(II) | Fe(III) | Influence on Coordination |
| Ionic Radius (High-Spin) | ~0.78 Å | ~0.645 Å | Smaller Fe³⁺ ion may favor the SAP isomer more than the larger Fe²⁺ ion. |
| Electronic Configuration | d⁶ | d⁵ | Affects ligand field stabilization energy, potentially influencing isomeric preference and bond parameters. |
| Typical Coordination No. | 8 | 8 | Both ions are well-accommodated by the eight donor atoms of the DOTA ligand. |
Spin State and Magnetic Properties of Iron in DOTA Complexes
The electronic spin state of the iron center in a DOTA complex determines its magnetic properties. This is dictated by the oxidation state of the iron and the ligand field strength exerted by the DOTA ligand.
For iron complexes, the energy difference between the d-orbitals, caused by the ligand field, determines whether the electrons will pair up in lower energy orbitals (low-spin state) or occupy higher energy orbitals individually (high-spin state).
Fe(III)-DOTA : Iron(III) has a d⁵ electronic configuration. In a high-spin state (S=5/2), it possesses five unpaired electrons, leading to strong paramagnetic behavior. In a low-spin state (S=1/2), it has one unpaired electron. Most Fe(III) complexes with ligands that are not strong-field ligands, like DOTA, are high-spin.
Fe(II)-DOTA : Iron(II) has a d⁶ configuration. In a high-spin state (S=2), it has four unpaired electrons and is paramagnetic. In a low-spin state (S=0), all electrons are paired, and the complex is diamagnetic.
Experimental studies on Fe(II) complexes with DOTA derivatives have shown that the iron center is in a high-spin state. The effective magnetic moment for an Fe(II)-DOTA derivative was determined to be 4.60 µB at room temperature, which is close to the spin-only value of 4.90 µB for a high-spin Fe(II) ion. Similarly, Fe(III) complexes with ligands that have both nitrogen and oxygen donors are typically high-spin. The magnetic properties can be influenced by factors such as pH, which can lead to the formation of dimeric species with different magnetic behavior, such as antiferromagnetic coupling.
| Iron Complex | Oxidation State | Electronic Config. | Typical Spin State | Unpaired Electrons | Magnetic Property |
| Fe-DOTA | Fe(II) | d⁶ | High-Spin (S=2) | 4 | Paramagnetic |
| Fe-DOTA | Fe(III) | d⁵ | High-Spin (S=5/2) | 5 | Paramagnetic |
High-Spin vs. Low-Spin Configurations of Iron(III) and Iron(II)
The spin state of the central iron ion is a critical determinant of the complex's magnetic properties. The choice between a high-spin or low-spin configuration depends on the balance between the ligand field splitting energy (Δ), imparted by the DOTA ligand, and the electron spin-pairing energy (P). libretexts.org
Iron(III) Complexes : The Fe³⁺ ion has a d⁵ electron configuration. In a weak ligand field, where the splitting energy is less than the pairing energy (Δ < P), the electrons will occupy the d-orbitals individually to maximize the total spin, following Hund's rule. libretexts.orgchemistryguru.com.sg This results in a high-spin (HS) configuration with five unpaired electrons (S = 5/2). The DOTA ligand, with its amine and carboxylate donors, generally creates a field that is not strong enough to force electron pairing. chemistryguru.com.sg Therefore, Fe(III) DOTA is expected to be in a high-spin state.
Iron(II) Complexes : The Fe²⁺ ion has a d⁶ electron configuration. Similar to the Fe(III) case, if the ligand field is weak, a high-spin (HS) configuration is favored, resulting in four unpaired electrons (S = 2). libretexts.org If the field were strong enough (Δ > P), a low-spin (LS) configuration with zero unpaired electrons (S = 0) would result. Experimental studies on a structurally similar eight-coordinate Fe(II) complex with a DOTA-amide derivative (FeII-DOTAm-F12) confirmed a high-spin state (S=2), exhibiting a magnetic moment of 4.60 µB at room temperature, which is close to the spin-only value of 4.90 µB. acs.org This provides strong evidence that Fe(II) DOTA complexes are also typically high-spin.
| Ion | d-electron Count | Spin State | Electron Configuration (Octahedral Approximation) | Unpaired Electrons (S) | Magnetic Property |
| Fe(III) | d⁵ | High-Spin | t₂g³ eg² | 5 (S = 5/2) | Strongly Paramagnetic |
| Fe(III) | d⁵ | Low-Spin | t₂g⁵ eg⁰ | 1 (S = 1/2) | Paramagnetic |
| Fe(II) | d⁶ | High-Spin | t₂g⁴ eg² | 4 (S = 2) | Paramagnetic |
| Fe(II) | d⁶ | Low-Spin | t₂g⁶ eg⁰ | 0 (S = 0) | Diamagnetic |
Table 1: Possible spin states for Iron(III) and Iron(II) in an octahedral field. The high-spin configurations (bolded) are generally favored in DOTA complexes.
Ligand Field Theory Applied to Iron DOTA Systems
Ligand Field Theory (LFT) provides a sophisticated model for understanding the bonding and electronic structure of coordination complexes by considering the interactions between the metal's d-orbitals and the ligand orbitals. libretexts.orgwikipedia.org
In the Iron DOTA complex, the iron ion is typically encased by the eight donor atoms of the DOTA ligand (four nitrogens and four oxygens). nih.gov This high-coordination environment is more complex than a simple octahedron and can adopt geometries such as a square antiprism (SAP) or a twisted square antiprism (TSAP). nih.gov According to LFT, the approaching ligand donor orbitals interact with the iron's five degenerate d-orbitals, causing them to split into a more complex pattern of energy levels than the simple t₂g and eg sets seen in octahedral geometry. libretexts.org
The magnitude of this splitting (Δ) is determined by the field strength of the ligand. libretexts.org The DOTA ligand is considered a weak- to intermediate-field ligand for iron. The interaction is not strong enough to produce a large energy gap between the split d-orbitals. chemistryguru.com.sg Consequently, the energy cost for an electron to occupy a higher-energy d-orbital is less than the energy required to pair up in a lower-energy orbital. This energetic landscape is the reason Iron DOTA complexes predominantly adopt high-spin configurations. libretexts.org The bonding is primarily ionic in nature, but with covalent contributions from the overlap of iron 6d orbitals with ligand orbitals. nih.gov
Relaxation Mechanisms and Paramagnetic Properties (Chemical Perspective)
The presence of multiple unpaired electrons in the high-spin Fe(II) and Fe(III) DOTA complexes renders them paramagnetic. rsc.org This property is the origin of their ability to act as relaxation agents. A paramagnetic center dramatically increases the longitudinal (T₁) and transverse (T₂) relaxation rates of nearby atomic nuclei, most notably the protons of surrounding water molecules. rsc.org This enhancement of relaxation provides the contrast seen in MRI. rsc.org
Electron Spin Relaxation
Electron spin relaxation refers to the processes by which the electron spins of the paramagnetic iron center return to thermal equilibrium. nih.gov The rate of this relaxation is a crucial parameter, as the electron spin relaxation times (T₁e and T₂e) directly influence the efficiency of water proton relaxation. nih.gov For S-state ions like high-spin Fe(III), the dominant mechanism governing electron spin relaxation is the modulation of the zero-field splitting (ZFS). nih.govnih.gov ZFS is the splitting of the electron spin energy levels that exists even in the absence of an external magnetic field.
This modulation occurs through two primary processes:
Static ZFS : This component arises from the fixed asymmetry of the complex's coordination geometry. It is modulated by the random rotational tumbling of the entire complex in solution, characterized by the rotational correlation time (τR). nih.gov
Transient ZFS : This component results from temporary distortions of the coordination geometry due to molecular vibrations and collisions with solvent molecules. This is modulated by a very short correlation time for these vibrations (τv). nih.govnih.gov
Slower electron spin relaxation (longer T₁e) is generally desirable for achieving higher proton relaxivity, particularly at the magnetic field strengths relevant to clinical MRI. nih.gov The rigidity and high symmetry of a complex can lead to slower electron relaxation. nih.gov
| Parameter | Symbol | Description | Impact on Electron Spin Relaxation |
| Rotational Correlation Time | τR | The average time it takes for the complex to rotate by one radian. | Modulates the static ZFS. Longer τR can lead to more efficient relaxation. |
| Vibrational Correlation Time | τv | The characteristic time for distortions of the coordination sphere. | Modulates the transient ZFS. |
| Zero-Field Splitting Energy | Δ² | A measure of the magnitude of the ZFS interaction. | A larger ZFS provides a more potent mechanism for relaxation. |
Table 2: Key parameters influencing electron spin relaxation in paramagnetic complexes. nih.govnih.gov
Solution State Thermodynamics and Kinetics
Kinetic Inertness and Reactivity in Aqueous Media
Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or dissociation. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). scispace.com For many applications, kinetic inertness is as important, if not more so, than thermodynamic stability. rsc.org
Ligand exchange reactions involve the replacement of a ligand in a coordination complex with another ligand. The rate of these reactions for DOTA complexes is generally slow due to the encapsulating nature of the macrocyclic ligand. nycu.edu.tw The mechanism of ligand exchange for metal-DOTA complexes often involves a dissociative pathway, where a partial or complete dissociation of the ligand precedes the coordination of the new ligand. rsc.org
The rate of ligand exchange can be influenced by factors such as the nature of the incoming ligand and the reaction conditions. For some iron complexes, the exchange kinetics are dependent on steric factors of the chelating agent. researchgate.net The formation of ternary complexes, where the metal ion is simultaneously bound to both the original and the incoming ligand, can act as an intermediate in the exchange process. researchgate.net
The dissociation of Iron DOTA, like other metal-DOTA complexes, is a slow process, particularly in neutral or near-neutral aqueous solutions. nih.govrsc.org The primary pathway for dissociation is typically acid-catalyzed. rsc.org In the presence of protons, the carboxylate arms of the DOTA ligand can become protonated, weakening the coordination to the iron ion and facilitating its release. researchgate.net
The rate of dissociation is often expressed as a pseudo-first-order rate constant. Studies on analogous lanthanide-DOTA complexes have shown that the dissociation rates are significantly slow. nycu.edu.tw For instance, after forming lanthanide-DOTA complexes at pH 6.0, no detectable dissociation was observed even after 24 hours in a strongly acidic solution (0.1 M HCl). nih.gov This high kinetic inertness is a hallmark of DOTA complexes and is attributed to the rigidity of the macrocyclic ring, which makes it difficult to unfold and release the metal ion. nycu.edu.tw The dissociation of DOTA-monoamide complexes also proceeds via an acid-catalyzed mechanism, with the rate being influenced by the nature of the amide substituent. rsc.org
Transmetallation Reactions with Competing Metal Ions (e.g., Mg, Ca, Zn, Sc, Y, Bi)
The kinetic inertness of the Fe(III)-DOTA complex is a significant characteristic, though it is not entirely immune to transmetallation, especially in the presence of competing metal ions. DOTA is a highly effective chelator for a wide range of metal ions due to its pre-organized macrocyclic structure. nih.gov The stability of metal-DOTA complexes is influenced by factors such as the ionic radius and charge of the metal ion. nih.gov
Studies on the transmetallation of DOTA complexes provide insights into the potential displacement of the iron ion. For instance, research on the antimony(III)-DOTA complex, [Sb(DOTA)]⁻, revealed its extreme susceptibility to transmetallation by both trivalent ions like Sc(III), Y(III), and Bi(III), and biologically significant divalent ions such as Mg(II), Ca(II), and Zn(II). nih.govosti.govresearchgate.net In these experiments, the addition of just one equivalent of the competing metal ion was sufficient to displace a significant portion of the Sb(III). nih.govosti.govresearchgate.net
The propensity for transmetallation is largely governed by the thermodynamic stability of the respective metal-DOTA complexes. A comparison of the stability constants (log K) for various metal-DOTA complexes indicates the relative likelihood of displacement. The larger the log K value, the more stable the complex.
| Metal Ion | Ionic Radius (pm) | Log K of M-DOTA Complex |
| Fe(III) | 65 | 29.4 |
| Mg(II) | 72 | 11.2 |
| Ca(II) | 100 | 16.4 |
| Zn(II) | 74 | 18.7 |
| Sc(III) | 74.5 | 27.0 |
| Y(III) | 90 | 24.4 |
| Bi(III) | 103 | 30.3 |
This table presents a selection of metal ions and the corresponding stability constants of their DOTA complexes. The data is compiled from various sources for comparative purposes. osti.govqucosa.de
Based on these stability constants, Bi(III) forms a more stable complex with DOTA than Fe(III) and would be expected to readily displace iron from the Fe-DOTA complex. osti.gov Scandium(III) also forms a highly stable complex, and while its stability constant is slightly lower than that of Fe(III)-DOTA, it could still pose a significant competition, particularly at high concentrations. osti.gov Divalent ions such as Mg(II), Ca(II), and Zn(II) form considerably less stable complexes with DOTA compared to Fe(III), suggesting that transmetallation with these ions is less favorable under equimolar conditions. osti.gov However, in environments with a large excess of these divalent cations, some degree of displacement may still occur over time. The high kinetic inertness of DOTA complexes, in general, means that even if a transmetallation reaction is thermodynamically favorable, it may proceed very slowly. rsc.org
Impact of Impurities (e.g., Fe, Cu, Zn) on Complexation Efficiency
The efficiency of the complexation of iron with DOTA can be significantly hampered by the presence of other metal ion impurities, particularly those that also form stable complexes with the DOTA ligand. In the context of radiolabeling DOTA with radionuclides like ⁶⁸Ga or ⁴⁴Sc, trace amounts of metal impurities such as Fe(III), Cu(II), and Zn(II) have been shown to be major competitors, leading to reduced labeling yields. researchgate.netmdpi.comresearchgate.net
These competing metal ions can occupy the DOTA binding sites, thereby reducing the amount of DOTA available to complex with the target metal ion, in this case, iron. The degree of interference from these impurities is related to their concentration and their respective DOTA complex stability constants.
| Impurity Ion | Log K of M-DOTA Complex |
| Fe(III) | 29.4 |
| Cu(II) | 21.98 |
| Zn(II) | 18.7 |
This table highlights the stability constants of DOTA complexes with common metal impurities. qucosa.denih.gov
As the table indicates, Fe(III) itself is a very strong binder to DOTA. In a scenario where one is trying to synthesize the Fe(III)-DOTA complex, the presence of pre-existing iron in the reaction mixture from other sources would not be an "impurity" in the traditional sense but would need to be accounted for in the stoichiometry. However, if one were trying to form a DOTA complex with a different isotope of iron, the presence of non-radioactive iron would lower the specific activity.
Copper(II) and Zinc(II) are also significant competitors. researchgate.net Studies on the labeling of DOTA with ⁴⁴Sc have shown that even at concentrations as low as 2 nmol/mL, Fe(III) and Zn(II) can significantly decrease the labeling efficiency. researchgate.netd-nb.info Copper(II) also reduces the yield, though to a slightly lesser extent. d-nb.info The strong influence of these cations is directly related to their ability to form stable complexes with DOTA, thereby competing with the intended metal ion for the chelator. researchgate.net It is noteworthy that the presence of ascorbate (B8700270) can mitigate the interference from Fe(III) impurities by reducing it to Fe(II), which forms a significantly less stable complex with DOTA. d-nb.infomdpi.com
Redox Chemistry of Iron DOTA Complexes in Solution
The redox chemistry of the iron center within the DOTA complex is a key aspect of its solution behavior, influencing its stability and potential interactions with biological reductants and oxidants.
Fe(III)/Fe(II) Redox Potentials and Interconversion
The Fe(III)/Fe(II) redox couple is central to the electrochemical properties of the Iron DOTA complex. The precise redox potential is influenced by the coordination environment provided by the DOTA ligand. Cyclic voltammetry studies of Fe(III)-DOTA have been conducted to probe its electrochemical behavior. researchgate.net These studies allow for the determination of parameters such as diffusion coefficients and heterogeneous electron transfer rate constants. researchgate.net
For Fe(III)-DOTA, the average diffusion coefficient has been determined to be 1.34 × 10⁻⁶ cm² s⁻¹, and the heterogeneous electron transfer rate constant is 1.01 × 10⁻³ cm s⁻¹ on a screen-printed carbon electrode. researchgate.net While a specific standard redox potential for the Fe(III)/Fe(II)-DOTA couple is not always explicitly reported in the literature, it is generally understood that the chelation by DOTA stabilizes the Fe(III) state. uminho.pt Theoretical models can be employed to calculate the redox potentials of Fe(III)/Fe(II) complexes, taking into account the solvation effects. rsc.org The redox potential of an iron complex is a critical parameter as it determines its susceptibility to reduction or oxidation by endogenous species. mdpi.com It has been suggested that for in vivo stability against redox cycling, the Fe(III)/Fe(II) redox potential should be outside the physiological window, which is often considered to be between approximately +0.1 V and +0.9 V (vs. NHE). mdpi.comuniupo.it
Interaction with Reducing Agents (e.g., Ascorbate)
Ascorbic acid (vitamin C) is a well-known biological reducing agent that can interact with iron complexes. The interaction between ascorbate and Fe(III) typically involves an initial complex formation followed by the reduction of Fe(III) to Fe(II). nih.gov This reduction can have significant implications for the stability of the iron-DOTA complex, as Fe(II) generally forms a much less stable complex with DOTA compared to Fe(III). d-nb.info
The reduction of Fe(III) to Fe(II) by ascorbate is a strategy that has been utilized to modulate the binding affinity of iron to certain materials. For example, in the purification of radiometals, ascorbate is added to reduce Fe(III) impurities to Fe(II), thereby decreasing their affinity for specific resins and allowing for their removal. mdpi.comresearchgate.net The kinetics of the reduction of Fe(III) by ascorbic acid are pH-dependent, with the rate generally decreasing as the pH increases. nih.gov This interaction is crucial as the reduction of the iron center in the Fe(III)-DOTA complex to Fe(II) could lead to the dissociation of the complex due to the lower stability of the Fe(II)-DOTA species, potentially releasing the iron ion.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of metal complexes due to its favorable balance of accuracy and computational cost. dtu.dk For metal-DOTA complexes, DFT is employed to determine stable geometries, vibrational frequencies, molecular orbital energies, and the nature of the metal-ligand bonding. acs.orgmdpi.comresearchgate.net Calculations are typically performed using a specific functional, such as PBE0 or B3LYP, and a suitable basis set, often incorporating dispersion corrections and modeling the solvent environment through a polarizable continuum model (PCM). mdpi.com
A primary step in the computational study of [Fe(DOTA)]⁻ is geometry optimization. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For DOTA complexes, a key structural feature is the coordination of the metal ion by the four nitrogen atoms of the cyclen ring and four oxygen atoms from the carboxylate arms. nih.govresearchgate.net This often results in two low-energy isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgrsc.org DFT calculations can predict the geometries of these isomers and their relative stabilities, which are often separated by only a small energy difference. acs.org
Geometry optimization is typically followed by a vibrational frequency analysis. mdpi.com This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (a stable state) by ensuring there are no imaginary frequencies. mdpi.com Second, it provides theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computed structure. The analysis also yields the zero-point vibrational energy (ZPVE), a crucial quantum mechanical correction for accurate energy calculations, particularly in studies of spin-state energetics. acs.org
Table 1: Representative Structural Parameters for M-DOTA Complexes from DFT Calculations Note: This table presents typical data for analogous metal-DOTA complexes to illustrate the outputs of geometry optimization. Specific values for Fe-DOTA would require a dedicated computational study.
| Parameter | La(DOTA)(H₂O)⁻ (TSAP) acs.org | Lu(DOTA)(H₂O)⁻ (SAP) acs.org | Pb(DOTA)²⁻ (TSAP) mdpi.com |
| Metal-Nitrogen Bond Distance (Å) | 2.78 | 2.58 | ~2.8 |
| Metal-Oxygen (carboxylate) Bond Distance (Å) | 2.55 | 2.37 | ~2.6 |
| Twist Angle (ω) (°) | ~37 | ~24 | - |
| Symmetry | C₄ | C₄ | C₁ |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding reactivity, electronic transitions, and stability. numberanalytics.comwikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability of the complex; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov In an [Fe(DOTA)]⁻ complex, the HOMO would likely be composed of orbitals from the DOTA ligand (primarily on the negatively charged oxygen atoms), while the LUMO would be centered on the iron ion, specifically its partially filled 3d orbitals. Analysis of the FMOs can help predict the most likely sites for redox reactions and understand the complex's electronic absorption spectra (e.g., using Time-Dependent DFT, or TD-DFT). researchgate.net
Table 2: Conceptual Data from Frontier Molecular Orbital Analysis Note: This table illustrates the type of information obtained from FMO analysis. The values are conceptual for [Fe(DOTA)]⁻.
| Parameter | Description | Significance for [Fe(DOTA)]⁻ |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to be oxidized; electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to be reduced; electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to kinetic stability and the energy required for electronic excitation. |
Computational studies are essential for elucidating the nature of the chemical bonds between the iron center and the DOTA ligand. For analogous DOTA complexes with trivalent actinides, the bonding is found to be predominantly electrostatic (ionic). acs.orgnih.goveuropa.eu This strong ionic interaction occurs between the highly positive metal cation and the anionic carboxylate oxygen donors of the ligand. acs.org
In addition to the primary ionic character, a smaller but significant covalent component exists, which arises from charge transfer. acs.orgnih.gov This charge transfer can be quantified using various population analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. mdpi.comnih.gov These analyses show a net transfer of electron density from the ligand to the metal center. acs.org For actinide-DOTA complexes, the charge transfer from the DOTA ligand to the metal is estimated to be around 0.5 electrons. acs.org The covalent character is further described by delocalization indices (DI) or Wiberg bond indices, which quantify the number of shared electrons between the metal and the donor atoms. nih.gov For [Fe(DOTA)]⁻, a similar picture is expected: a primarily ionic bond supplemented by covalent contributions from charge transfer from the nitrogen and oxygen donor atoms of the DOTA ligand to the 3d orbitals of the iron ion.
Frontier Molecular Orbital Analysis
Molecular Dynamics Simulations for Solution-State Dynamics
While quantum chemical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the behavior and dynamics of the complex in a realistic solution environment over time. researchgate.nettandfonline.com Such simulations have been extensively applied to lanthanide-DOTA complexes to understand their structure and dynamics in aqueous solution. rsc.orgnih.gov
For [Fe(DOTA)]⁻, MD simulations would provide crucial insights into:
Coordination and Hydration: The structure and dynamics of water molecules in the first and second coordination spheres around the complex. For many large metal-DOTA complexes, a water molecule often occupies a ninth coordination site, and MD can be used to calculate its residence time (τm), which is a key parameter in other applications. nih.gov
Conformational Dynamics: The dynamic equilibrium between the SAP and TSAP isomers in solution, including the pathways and energy barriers for their interconversion through arm rotation or macrocycle inversion. rsc.org
Interaction with Counter-ions: The positioning and dynamics of the sodium counter-ion relative to the anionic [Fe(DOTA)]⁻ complex.
These simulations rely on a "force field," a set of parameters that describes the potential energy of the system. Developing an accurate force field for a metal complex is a non-trivial task, and quantum mechanical data is often used to assist in the parametrization process. nih.gov
Quantum Chemical Studies on Spin Crossover Phenomena (if applicable)
The phenomenon of spin crossover (SCO) is a key feature in the chemistry of many first-row transition metal complexes, particularly those of iron(II) and iron(III). mdpi.comrsc.org SCO involves the switching between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli like temperature or pressure. mdpi.comnih.gov Given that the subject is an iron complex, the potential for SCO is high and warrants theoretical investigation.
Quantum chemical calculations, especially DFT, are the primary tools for studying SCO. dtu.dk The central goal is to accurately compute the free energy difference (ΔG) between the HS and LS states. This is a significant challenge, as the energy differences are often small, and the results can be highly sensitive to the choice of the DFT functional. acs.orgdtu.dk Extensive research has been dedicated to benchmarking and identifying functionals that perform best for iron SCO systems. dtu.dkacs.orgresearchgate.net
Accurate prediction of SCO requires accounting for several contributing factors to the total energy:
Electronic Energy (ΔE_elec): The fundamental energy difference between the spin states.
Zero-Point Vibrational Energy (ΔZPE): This quantum mechanical energy typically favors the HS state due to its weaker metal-ligand bonds. acs.org
Thermal and Entropy Contributions (TΔS): Vibrational entropy strongly favors the HS state, which has more accessible vibrational modes, and is a primary driver for thermally induced SCO. acs.orgdtu.dk
Dispersion and Relativistic Effects: Studies on a range of iron complexes show that dispersion forces and relativistic effects both tend to favor the LS state. acs.org
A comprehensive theoretical study on [Fe(DOTA)]⁻ would involve geometry optimization of both the HS and LS states, followed by frequency calculations to obtain ΔZPE and vibrational entropy. By combining these terms with the electronic energy (including corrections for dispersion and relativistic effects), one can predict whether the complex is likely to exhibit spin crossover behavior.
Table 3: Typical Contributions to Spin-State Energy Differences in Iron Complexes Source: Based on average values from a study of 30 iron SCO complexes. acs.org
| Contribution | Average Energy (kJ/mol) | Favored State |
| Zero-Point Energy (ΔE_ZPE) | ~9 | High-Spin |
| Dispersion Effects | ~9 | Low-Spin |
| Relativistic Effects | ~9 | Low-Spin |
| Vibrational Entropy (TΔS at 298 K) | ~16 | High-Spin |
Advanced Analytical and Methodological Applications in Chemical Research
Electrochemical Studies of Iron DOTA Complexes
The electrochemical behavior of the Iron(III) DOTA complex has been a subject of detailed investigation, revealing its potential as a stable and efficient redox probe in various applications. These studies provide fundamental insights into its electron transfer kinetics and diffusion characteristics.
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of the Fe(III)-DOTA complex. researchgate.net In CV, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. This technique provides information about the electrochemical processes occurring at the electrode surface.
Studies have shown that the Fe(III)-DOTA complex exhibits well-defined redox behavior. researchgate.netscribd.com A typical cyclic voltammogram for Fe(III)-DOTA shows distinct anodic and cathodic peaks, which correspond to the oxidation and reduction of the iron center within the DOTA cage. scribd.com The redox reaction is a one-electron process corresponding to the Fe(III)/Fe(II) couple. The stability of the complex is highlighted by the reversible nature of this redox process under certain conditions. semanticscholar.org The shape and position of the CV peaks can be influenced by factors such as the scan rate and the type of electrode used, including glassy carbon electrodes (GCE) and screen-printed carbon electrodes (SPCE). researchgate.netscribd.com
Electrochemical studies, particularly those employing cyclic voltammetry, allow for the determination of crucial physical parameters such as the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (k⁰). researchgate.netnih.gov The diffusion coefficient describes the rate at which the electroactive species (the Fe-DOTA complex) moves through the solution to the electrode surface. nih.gov The electron transfer rate constant quantifies the kinetics of the electron transfer between the electrode and the complex. researchgate.net
The Randles-Sevcik equation is often used to calculate the diffusion coefficient from the peak current in a cyclic voltammogram. researchgate.netscribd.com For determining the electron transfer rate constant, methods like those developed by Nicholson and Lavagnini are employed, which relate k⁰ to the separation between the anodic and cathodic peak potentials. researchgate.netscribd.com
Research has quantified these parameters for the Fe(III)-DOTA complex, providing valuable data for its application in electrochemical systems. researchgate.netresearchgate.net These values are often compared to other common electrochemical markers like ferricyanide (B76249) and ferrocenemethanol (B74494) to assess its relative performance. researchgate.netresearchgate.net
| Compound | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Rate Constant (k⁰) (cm/s) |
|---|---|---|
| Fe(III)-DOTA | 1.34 × 10⁻⁶ | 1.01 × 10⁻³ |
| Fe(III)-NOTA | 4.32 × 10⁻⁶ | 1.14 × 10⁻³ |
| Ferricyanide | (4.00 ± 0.1) × 10⁻⁶ | - |
| Ferrocenemethanol (FcOH) | - | 1.28 × 10⁻³ |
Data sourced from Gaillard et al., 2020. researchgate.netscribd.comresearchgate.net
The principle behind using Fe(III)-DOTA as an electrochemical marker in biosensors lies in its stable and measurable redox signal. researchgate.net In an electrochemical biosensor, a biological recognition event (e.g., an antibody binding to an antigen) needs to be converted into a quantifiable signal. mdpi.comrsc.org Fe(III)-DOTA can be used as a label that is attached to one of the biological components.
The fundamental chemical principle involves monitoring the electrochemical signal of the Fe(III)-DOTA label. When the biological recognition event occurs at the electrode surface, it can alter the local environment of the Fe(III)-DOTA marker or change the number of markers present at the electrode. This change is detected as a variation in the electrochemical signal (e.g., current in voltammetry or impedance). nih.govfrontiersin.org The magnitude of this change can then be correlated to the concentration of the target analyte.
The attractiveness of Fe(III)-DOTA for this purpose stems from its high stability, which prevents the iron from leaching out, and its favorable electrochemical characteristics, which provide a clear and reproducible signal. researchgate.netresearchgate.net Its properties compete advantageously with other common markers, suggesting its potential for the development of future biosensors. researchgate.netresearchgate.net
Determination of Diffusion Coefficients and Electron Transfer Rate Constants
Radiochemical Separation Strategies Utilizing DOTA Complexes
The macrocyclic chelator DOTA is a cornerstone in radiochemistry, not only for its role in radiopharmaceuticals but also for its utility in sophisticated radiochemical separation strategies. researchgate.netd-nb.info The exceptional stability and specific coordination chemistry of metal-DOTA complexes, including with iron isotopes, enable separations that are often challenging with conventional chemical methods. researchgate.net These strategies are crucial for obtaining high-purity radionuclides for various applications.
One of the significant challenges in chemistry is the separation of elements with very similar chemical properties, such as neighboring lanthanides. researchgate.netd-nb.info DOTA-based systems offer a powerful solution to this problem. The separation principle relies on the subtle differences in the thermodynamic stability and formation kinetics of the DOTA complexes with different metal ions. researchgate.net
Although iron is a transition metal, the principles applied for separating lanthanides can be extended to the separation of iron from other chemically similar elements that might be present as impurities after nuclear reactions or in complex sample matrices. By carefully controlling experimental conditions such as pH and temperature, and by using chromatographic methods where the DOTA complex is in one phase and uncomplexed ions are in another, efficient separation can be achieved. google.com This ensures the high chemical purity of the desired iron isotope.
Perhaps the most remarkable application of DOTA complexes in radiochemistry is in the separation of isotopes of the same element, and even different nuclear levels (isomers) of a single isotope. researchgate.netd-nb.infodntb.gov.ua This type of separation is notoriously difficult because isotopes of an element are chemically identical.
The strategy often involves a Szilard-Chalmers type process. researchgate.netresearchgate.net In this scenario, a stable isotope complexed within a DOTA molecule is irradiated. A nuclear reaction transforms the stable isotope into a radioactive one. The nuclear transformation event imparts significant recoil energy to the newly formed radionuclide. This recoil energy is often sufficient to break the coordination bonds holding the atom within the DOTA cage, releasing the "hot" radionuclide into the surrounding medium. researchgate.net The parent isotope remains chelated by the DOTA molecule. Subsequently, a chemical separation technique, such as ion exchange or extraction chromatography, can be used to separate the free radionuclide from the intact DOTA complexes, thereby achieving an isotope separation. researchgate.netmdpi.com This process is vital for producing "carrier-free" radionuclides, which are of very high specific activity. google.com
Separation of Chemically Similar Elements
Iron DOTA Complexes in Model Systems for pH and Temperature Sensing (Chemical Mechanism)
Paramagnetic complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA) and its derivatives have emerged as promising candidates for molecular imaging probes. acs.orgnih.gov Specifically, iron(II) complexes of DOTA derivatives, such as Fe(II)DOTA-tetraglycinate, have been investigated for their potential in sensing physiological parameters like pH and temperature. acs.orgnih.gov The underlying chemical mechanism for this sensing capability relies on the sensitivity of the complex's electronic and structural environment to changes in pH and temperature. These changes modulate the chemical shifts of protons on the ligand, which can be detected by magnetic resonance techniques. acs.orgnih.gov The coordination of DOTA-tetraglycinate with an Fe(II) ion creates a paramagnetic center that influences the nuclear magnetic resonance (NMR) signals of nearby protons. The exchange rates of certain protons and the conformation of the complex can be dependent on the protonation state of the ligand's functional groups, making them responsive to pH. acs.org Similarly, temperature affects molecular motion and exchange kinetics, providing a mechanism for temperature sensing. acs.orgnih.gov
Biosensor Imaging of Redundant Deviation in Shifts (BIRDS) is a magnetic resonance spectroscopic imaging (MRSI) technique that maps the microenvironment by detecting the chemical shifts of nonexchangeable protons (e.g., -CHy) within a paramagnetic complex. researchgate.netnih.gov This method provides a way to measure physiological parameters like temperature and pH. nih.gov
In studies involving a DOTA-tetraglycinate ligand complexed with iron(II), denoted as Fe(II)DOTA-4AmC²⁻, researchers found that while the nonexchangeable -CHy protons displayed only modest sensitivity to pH and temperature, the exchangeable amide (-NH) protons exhibited signals with higher intensity, suggesting potential for BIRDS-based sensing. acs.orgnih.gov The sensitivity of the Fe(II)DOTA-4AmC²⁻ complex to pH and temperature has been quantified, demonstrating its capability as a sensor. acs.orgnih.gov
Interactive Table: Fe(II)DOTA-4AmC²⁻ Sensing Properties Click on the headers to sort the data.
| Parameter | Fe(II)DOTA-4AmC²⁻ Sensitivity | Reference |
| pH Sensitivity | 0.16 ppm/pH | acs.org, nih.gov |
| Temperature Sensitivity | 0.17 ppm/°C | acs.org, nih.gov |
Chemical Exchange Saturation Transfer (CEST) is a magnetic resonance imaging (MRI) contrast mechanism that relies on the chemical exchange of protons between a contrast agent and the surrounding bulk water. nih.govpdx.edu By selectively saturating the NMR signal of these exchangeable protons on the agent, the magnetization is transferred to the water pool, resulting in a decrease in the water signal and generating image contrast. pdx.edu The rate of this proton exchange is often dependent on factors such as pH and temperature, allowing CEST agents to function as responsive probes. researchgate.netnih.gov
Paramagnetic CEST (PARACEST) agents use a paramagnetic metal ion, such as Fe(II), to induce a large chemical shift in the exchangeable proton signals, moving them far from the bulk water resonance and improving the efficiency of the saturation transfer. pdx.edu
Investigations into Fe(II)DOTA-tetraglycinate (Fe(II)DOTA-4AmC²⁻) revealed that the CEST image contrast generated from its amide (-NH) protons was significantly weaker compared to analogous complexes with lanthanide ions. acs.orgnih.gov However, other iron-DOTA derivatives have shown more promising CEST properties. For instance, the complex Fe(II)-DOTAm-F12, which features amide pendants, acts as a pH-responsive CEST agent. acs.org Its exchangeable amide protons have a well-shifted ¹H NMR signal (39 ppm from bulk water). The magnitude of the saturation transfer is highly dependent on pH, increasing from approximately 8% at pH 4 to a maximum of 40% at pH 6.2. acs.org This pH dependence is attributed to the base-catalyzed increase in the proton exchange rate (kex). As pH increases, the exchange rate accelerates, which initially enhances the CEST effect. However, if the exchange becomes too rapid at higher pH values (e.g., pH 8), it can lead to peak coalescence and a decrease in the saturation transfer effect. acs.org
Interactive Table: CEST Properties of Fe-DOTA Derivatives Click on the headers to sort the data.
| Complex | Exchangeable Protons | Key CEST Property | Optimal pH for Max. Saturation | Reference |
| Fe(II)DOTA-4AmC²⁻ | Amide (-NH) | Weak CEST contrast compared to Ln(III) analogues | Not specified | acs.org, nih.gov |
| Fe(II)-DOTAm-F12 | Amide (-NH) | pH-dependent saturation transfer (max 40%) | 6.2 | acs.org |
Biosensor Imaging of Redundant Deviation in Shifts (BIRDS)
Potential Applications in Catalysis (e.g., Water Oxidation, General Oxidation Reactions)
Iron, being an earth-abundant and non-toxic metal, is a highly desirable component for developing sustainable catalysts. eurekalert.org While specific reports on the catalytic activity of the simple Iron DOTA sodium salt are not widespread, related iron macrocyclic complexes, such as those with tetra-amido macrocyclic ligands (TAMLs) and porphyrin frameworks, have been extensively studied and demonstrate significant potential in catalyzing oxidation reactions. nih.govrsc.orgnih.gov These reactions are broadly defined as processes that increase a substrate's number of bonds to oxygen or involve the loss of electrons from the substrate. fscj.edu The insights gained from these related systems are crucial for understanding the potential catalytic applications of iron coordinated by DOTA-like macrocycles. The primary focus of this research has been on reactions like water oxidation, which is essential for renewable energy technologies like hydrogen production, and the oxidation of various organic and inorganic substrates. eurekalert.orgnih.gov
The design of the macrocyclic ligand is paramount as it directly influences the structural and electronic properties of the central iron ion, thereby tuning its catalytic activity, selectivity, and stability. numberanalytics.comwiley.com
Key principles in ligand design for iron-based oxidation catalysts include:
Modulating Redox Potential: For iron TAML complexes, extending the π-conjugation within the ligand architecture can facilitate the formation of high-valent iron-oxo intermediates at lower oxidation potentials, enhancing catalytic efficacy in C(sp³)–H oxidation reactions. acs.org In pentanuclear iron complexes designed for water oxidation, introducing electron-donating or electron-withdrawing substituents on the ligand provides a route to control the catalyst's onset potential. rsc.org
Controlling the Oxidation Site: The choice of axial ligands that bind to the iron center perpendicular to the macrocycle plane can determine whether an oxidation event is metal-centered or ligand-centered. Strong-field donor ligands tend to favor oxidation at the iron center (e.g., forming Fe(IV) or Fe(V)), whereas weaker-field donors can lead to the formation of a ligand-based radical. google.com
Structural Rigidity and Geometry: In binuclear iron catalysts for water oxidation, the rigidity of the ligand framework is critical. A ligand that is too rigid can limit the necessary conformational changes, such as the isomerization of Fe=O moieties, which is required for efficient O-O bond formation. nih.gov Conversely, in iron porphyrins, inducing a "saddled" or non-planar conformation through halogenation of the ligand can positively shift the iron's redox potential and alter its reactivity. nih.gov
Mimicking Natural Systems: Inspired by the oxygen-evolving complex in photosystem II, ligand design can incorporate features like multinuclear catalytic centers and surrounding charge-transporting moieties. nih.gov By polymerizing a pentanuclear iron complex bearing carbazole (B46965) groups, researchers created a material that successfully integrates a catalytic center with a charge transport network, leading to highly efficient water oxidation. nih.gov
The mechanisms of catalytic oxidation by iron macrocycles typically involve the formation of a high-valent iron-oxo species as the key reactive intermediate.
General Oxidation with Peroxides: For Fe-TAML catalysts, the reaction with hydrogen peroxide (H₂O₂) follows a two-step mechanism. First, the initial Fe(III) complex reacts with H₂O₂ to form a highly reactive intermediate, often described as an Fe(V)-oxo species. nih.govrsc.org This active catalyst then proceeds to oxidize the target substrate, regenerating the initial Fe(III) state to complete the catalytic cycle. nih.gov
Water Oxidation: The mechanism for water oxidation by iron macrocycles has been a subject of detailed study. For a mononuclear iron-centered tetraamido macrocycle, theoretical calculations suggest a cycle initiated by the generation of a reactive Fe(V)-oxo species. rsc.org The crucial O-O bond formation step is proposed to occur via a water nucleophilic attack (WNA) on this electrophilic iron-oxo unit. rsc.org In binuclear iron complexes, an alternative pathway is possible, where O-O bond formation proceeds via an intramolecular coupling of two high-valent iron-oxo units (oxo-oxo coupling). nih.gov The feasibility of this pathway is highly dependent on the ligand's ability to allow the two oxo groups to approach each other. nih.gov
Alkane Oxygenation: For the oxygenation of alkanes catalyzed by halogenated iron porphyrins, a different mechanism has been proposed. These reactions are thought to proceed through a radical-chain mechanism. nih.gov The iron complex facilitates the generation of substrate radicals by mediating the oxidation and reduction of alkyl hydroperoxides, which then propagate the chain reaction. nih.gov
Future Directions in Iron Dota Sodium Salt Research
Development of Novel Iron DOTA Derivatives with Tailored Properties
The core DOTA structure serves as a robust scaffold that can be chemically modified to create derivatives with highly specific and enhanced properties. Research in this area is vibrant, aiming to fine-tune the characteristics of the iron complex for specialized applications.
One major thrust is the development of DOTA derivatives that can be conjugated to biomolecules for targeted applications. acs.orgresearchgate.net By incorporating functional groups such as isothiocyanates, maleimides, or alkynes, the DOTA ligand can be site-specifically attached to peptides, antibodies, or other vectors. researchgate.netnih.gov This strategy allows the iron-DOTA complex to be delivered to specific biological sites. An innovative approach involves creating trifunctional chelating agents, which combine the DOTA core with a targeting ligand and another functional moiety, such as an albumin binder, to create a versatile theranostic platform. rsc.org
Another promising direction is the synthesis of chiral DOTA chelators. By introducing symmetrical chiral substituents on the tetraaza ring, researchers can enhance the rigidity of the ligand cavity. acs.org This structural constraint can lead to iron complexes with significantly higher kinetic inertness and stability compared to the parent [Fe(DOTA)]⁻ complex. acs.org
Furthermore, derivatives are being designed to leverage specific biological pathways. For instance, DOTA derivatives incorporating siderophore moieties utilize bacterial iron uptake systems to target bacterial cells. ascenion.de This approach could lead to new classes of agents for imaging and treating bacterial infections. ascenion.de The development of DOTA-tetraglycinate complexes with iron(II) introduces a unique amide proton moiety that can be used for sensing applications, such as detecting changes in pH or temperature. figshare.com
| Derivative Type | Tailored Property | Research Focus/Application | Reference |
|---|---|---|---|
| Bifunctional DOTA (e.g., DOTA-NHS-ester) | Bioconjugation Capability | Covalent attachment to peptides and antibodies for targeted delivery. | acs.org |
| Chiral DOTA Ligands | Enhanced Rigidity and Stability | Creation of more inert metal complexes for imaging and therapy applications. | acs.org |
| Siderophore-DOTA Conjugates | Bacterial Targeting | Leveraging bacterial iron uptake systems for targeted imaging and treatment of infections. | ascenion.de |
| Trifunctional DOTA Agents (e.g., ADIBO-DOTADG-ALB) | Multifunctionality | Platform for combining targeting ligands, radiometals, and pharmacokinetic modifiers. | rsc.org |
| DOTA-tetraglycinate | pH/Temperature Sensitivity | Development of paramagnetic complexes for molecular imaging of physiological parameters. | figshare.com |
Exploration of Iron DOTA Complexes in Emerging Fields of Inorganic and Materials Chemistry
The unique properties of iron—its low cost, low toxicity, and rich redox chemistry—make its complexes, including Iron DOTA, attractive candidates for applications beyond biomedicine, particularly in catalysis and materials science. mdpi.comnih.gov
In the realm of catalysis, iron complexes are increasingly studied as environmentally benign alternatives to catalysts based on precious metals like palladium. mdpi.com The stable coordination environment provided by the DOTA ligand can be harnessed to create well-defined, homogeneous or heterogeneous iron-based catalysts. mdpi.com These catalysts show potential in a variety of organic transformations, including oxidation processes, C-C bond formation, and controlled radical polymerization for creating advanced polymer materials. mdpi.com The ability to tune the DOTA scaffold allows for the systematic modification of the catalyst's steric and electronic properties to optimize its activity and selectivity for specific industrial processes.
In materials chemistry, Iron DOTA complexes are being integrated into larger functional materials. A significant area of development is the creation of multimodal probes by conjugating DOTA to superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.comresearchgate.net In these constructs, the iron oxide core acts as a T2 contrast agent for Magnetic Resonance Imaging (MRI), while the DOTA chelator can complex a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov This results in a single hybrid nanoparticle capable of providing complementary information from multiple imaging modalities. acs.org Researchers have successfully synthesized gold-layered iron oxide nanoparticles (GIONs) coated with DOTA, creating dual-contrast agents for both MRI and Computed Tomography (CT). mdpi.com
| Field | Application of Iron DOTA Complex | Key Research Finding/Potential | Reference |
|---|---|---|---|
| Homogeneous/Heterogeneous Catalysis | Catalyst for organic synthesis (e.g., oxidation, C-C coupling) | Offers a non-toxic, cost-effective alternative to noble metal catalysts for sustainable chemistry. | mdpi.com |
| Polymer Chemistry | Initiator/catalyst for controlled radical polymerization | Synthesis of polymers with predetermined structures and functionalities. | mdpi.com |
| Materials Science (Nanoprobes) | Component of multimodal imaging agents (e.g., DOTA-SPIONs) | Combines MRI contrast from the iron oxide core with nuclear imaging capabilities from a DOTA-chelated radiometal. | mdpi.comresearchgate.netnih.gov |
| Advanced Materials | Component of hybrid nanoparticles (e.g., DOTA-GIONs) | Development of dual-contrast agents for synergistic MRI and CT imaging. | mdpi.com |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of coordination complexes like Iron DOTA. researchgate.netnih.gov These theoretical studies provide insights into structure, stability, and reactivity that are often difficult to obtain through experimental methods alone.
DFT calculations are used to explore the electronic structure and bonding properties of metal-DOTA complexes. researchgate.netnih.gov By analyzing parameters such as interaction energies, bond dissociation energies (BDEs), and Fukui functions, researchers can predict the most stable conformation of the complex and identify the sites most susceptible to radical attack or other chemical reactions. rsc.org For instance, studies have shown that for many metals, the twisted square antiprism (TSAP) conformer is preferred, and that complexation with a metal cation significantly strengthens the ligand's bonds, making it less prone to degradation. nih.govrsc.org
These models are also crucial for studying the thermodynamics of complexation. Calculations of Gibbs free energies can predict the stability of Iron DOTA relative to complexes with other endogenous metal ions, which is vital for understanding its behavior in complex biological or environmental systems. nih.govresearch-nexus.net Natural Bond Orbital (NBO) analysis reveals details about charge transfer between the iron center and the DOTA ligand, elucidating the nature of the coordinate bonds. researchgate.netnih.gov This predictive power accelerates the design of new DOTA derivatives by allowing for in silico screening of potential candidates before undertaking complex and costly synthesis. rsc.org
| Computational Method/Parameter | Information Gained | Significance in Iron DOTA Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, interaction energies. | Predicts the most stable 3D structure and the strength of the iron-ligand interaction. | researchgate.netrsc.org |
| Bond Dissociation Energy (BDE) | Strength of specific chemical bonds within the complex. | Assesses the stability of the complex and its resistance to degradation. | rsc.org |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and charge transfer between metal and ligand. | Characterizes the nature (ionic vs. covalent) of the Fe-N and Fe-O bonds. | nih.gov |
| SMD Solvation Model | Thermodynamic stability (e.g., Gibbs Free Energy) in solution. | Predicts the stability of the complex in aqueous environments and relative to other metal complexes. | nih.gov |
| Fukui Functions | Reactivity of specific atoms towards electrophilic, nucleophilic, or radical attack. | Identifies the most reactive sites on the complex for further functionalization or potential degradation pathways. | rsc.org |
Integration with Other Analytical Platforms for Enhanced Chemical Probing
The future of chemical analysis lies in the integration of multiple techniques to gain a more comprehensive understanding of complex systems. Iron DOTA is well-suited for this paradigm, serving as a versatile component in multimodal and ratiometric probing platforms.
The most prominent example is in the field of multimodal imaging. By conjugating DOTA to iron oxide nanoparticles, researchers have created powerful PET/MR and SPECT/MR probes. nih.gov In these systems, the superparamagnetic iron oxide provides anatomical and functional information with high spatial resolution via MRI, while a DOTA-chelated positron-emitting radionuclide (such as ⁶⁴Cu or ⁶⁸Ga) offers high-sensitivity quantitative data through PET. mdpi.comnih.govacs.org This integration overcomes the limitations of each individual modality, providing a more complete picture for diagnostic applications. mdpi.com
Beyond imaging, Iron DOTA complexes are being explored as electrochemical sensors. The Fe(II)/Fe(III) redox couple is electrochemically active, and its potential can be modulated by the coordination environment. acs.org This property can be exploited to develop electrochemical biosensors where the Iron DOTA complex acts as a redox reporter. researchgate.net For example, an eight-coordinate Fe(II) complex with a modified DOTA ligand has been shown to function as a dual ¹⁹F and CEST (Chemical Exchange Saturation Transfer) MRI contrast agent. acs.org The ¹⁹F signal is concentration-dependent but pH-independent, while the CEST signal is dependent on both concentration and pH. This dual-response allows the complex to map pH changes ratiometrically, providing a more accurate and internally calibrated measurement. acs.org
| Integrated Platform | Role of Iron DOTA | Analytical Technique(s) | Enhanced Capability | Reference |
|---|---|---|---|---|
| DOTA-Iron Oxide Nanoparticles | Component of a hybrid probe, chelating a radionuclide. | PET/MRI or SPECT/MRI | Combines high-sensitivity nuclear imaging with high-resolution anatomical MRI. | mdpi.comnih.gov |
| Fluorinated Fe-DOTA-Amide Complex | Dual-modality contrast agent. | ¹⁹F MRI and CEST MRI | Enables ratiometric pH imaging by providing both a pH-sensitive and a pH-insensitive signal. | acs.org |
| Fe(III)-DOTA Complex | Electrochemical marker. | Cyclic Voltammetry | Potential alternative to traditional redox markers for the development of novel electrochemical biosensors. | researchgate.net |
| DOTA-Tetraglycinate-Fe(II) Complex | Paramagnetic probe with exchangeable protons. | BIRDS (Biosensor Imaging of Redundant Deviation in Shifts) | Provides a unique amide proton signal for pH and temperature sensing via MR. | figshare.com |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing high-purity Iron DOTA Sodium Salt, and how can its structural integrity be validated post-synthesis?
- Methodology : Synthesis typically involves chelation of iron ions with DOTA ligands under controlled pH and temperature. For example, dissolving iron precursors in deionized water with DOTA sodium salt under nitrogen atmosphere to prevent oxidation, followed by purification via dialysis or column chromatography . Post-synthesis validation requires:
- Spectroscopic Analysis : UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands.
- Titration : Redox titration (e.g., using potassium permanganate) to quantify iron oxidation states .
- Elemental Analysis : ICP-MS or EDX to verify stoichiometry .
Q. What storage conditions are essential to maintain the stability of this compound in experimental settings?
- Guidelines :
- Store at -20°C in airtight, light-protected vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Pre-divide into single-use aliquots to minimize freeze-thaw cycles, which degrade chelation stability.
- Monitor solubility before use; reconstitute in degassed, ultrapure water to avoid precipitation .
Q. Which analytical techniques are most effective for characterizing this compound in biomedical imaging applications?
- Approach :
- Radioisotope Labeling : Test chelation efficiency with radionuclides (e.g., Gallium-68) using gamma counting or autoradiography .
- Relaxivity Measurements : Use MRI to assess T1/T2 relaxation times, critical for contrast agent efficacy .
- HPLC-MS : Confirm molecular weight and purity, especially for batch-to-batch consistency .
Advanced Research Questions
Q. How can conflicting thermodynamic data for this compound across studies be systematically resolved?
- Strategy :
- Conduct a scoping review to map discrepancies in reported properties (e.g., solubility, stability constants) .
- Validate measurements using standardized protocols (e.g., ISO/ASTM guidelines) and replicate experiments under identical conditions (pH, ionic strength) .
- Use meta-regression to identify confounding variables (e.g., buffer composition, temperature gradients) .
Q. What computational frameworks integrate multi-physics simulations with experimental data to model this compound’s behavior in biological systems?
- Workflow :
- Develop thermophysical property databases for molten salt analogs, incorporating viscosity, thermal conductivity, and diffusion coefficients .
- Apply COMSOL Multiphysics or ANSYS to simulate ligand-exchange kinetics or biodistribution patterns, calibrated against in vitro/in vivo data .
- Validate models using sensitivity analysis to prioritize parameters requiring empirical refinement (e.g., partition coefficients) .
Q. How can systematic review methodologies assess the efficacy of this compound in targeted molecular imaging?
- Protocol :
- Define inclusion criteria (e.g., studies reporting SNR ratios or tumor-to-background contrast) and exclude non-peer-reviewed sources .
- Extract data using PRISMA guidelines , focusing on outcomes like chelation stability, biodistribution, and toxicity .
- Perform risk-of-bias assessment using ROBINS-I tool to evaluate confounding factors (e.g., sample size, imaging protocols) .
Data Management and Reproducibility
Q. What practices ensure reproducible data generation for this compound in multi-institutional studies?
- Best Practices :
- Adopt FAIR principles : Use persistent identifiers (DOIs) for datasets and metadata via repositories like OSTI .
- Document experimental conditions in machine-readable formats (e.g., ISA-Tab), including buffer compositions, equipment calibration logs, and ambient humidity .
- Share raw spectra, titration curves, and simulation inputs in open-access platforms (e.g Zenodo) to enable cross-validation .
Table 1: Key Physicochemical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
